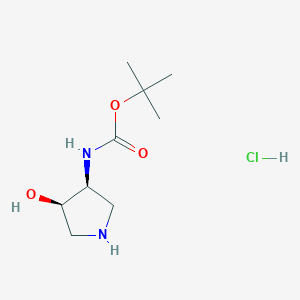

tert-butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)carbamate

Description

tert-butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)carbamate is a chiral carbamate-protected pyrrolidine derivative. Its molecular formula is C₁₀H₂₀N₂O₃, with a molecular weight of 216.28 g/mol . The compound features a five-membered pyrrolidine ring with hydroxyl and tert-butoxycarbonyl (Boc) groups at the 4- and 3-positions, respectively. The (3S,4R) stereochemistry is critical for its interactions in asymmetric synthesis and pharmaceutical applications, such as serving as a precursor for kinase inhibitors or proteolysis-targeting chimeras (PROTACs) .

Properties

IUPAC Name |

tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12;/h6-7,10,12H,4-5H2,1-3H3,(H,11,13);1H/t6-,7+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFVSDFSFICTSZ-UOERWJHTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CNC[C@H]1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Formation via tert-Butyl Dicarbonate

The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during synthesis. A standard protocol involves reacting the pyrrolidine intermediate with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

Reaction Conditions

-

Solvent: Methanol, tetrahydrofuran (THF), or dichloromethane (DCM).

Mechanism

The amine attacks the electrophilic carbonyl of Boc₂O, forming a carbamate bond. Steric hindrance from the tert-butyl group enhances stability under subsequent reaction conditions.

Yield and Purity

Typical yields exceed 85%, with purity >95% after crystallization.

Enantioselective Synthesis Routes

Lipase-Catalyzed Resolution

A patent-pending method resolves racemic intermediates using lipases, enabling large-scale production without chromatography:

Key Steps

-

Substrate Preparation: Racemic trans-4-hydroxy-pyrrolidin-3-yl carbamate is synthesized via cyclization of amino alcohols.

-

Enzymatic Hydrolysis: Lipase selectively hydrolyzes the (3R,4S)-enantiomer, leaving the desired (3S,4R)-Boc-protected compound intact.

-

Separation: The hydrolyzed byproduct is removed via extraction, yielding >99% enantiomeric excess (ee).

Advantages

-

Eliminates costly chromatographic steps.

-

Scalable to multi-kilogram batches.

Chiral Pool Synthesis from L-Hydroxyproline

Using L-hydroxyproline as a chiral starting material ensures retention of stereochemistry:

Procedure

-

Protection: L-hydroxyproline is Boc-protected at the amine.

-

Reduction: The carboxylic acid is reduced to a hydroxymethyl group using LiAlH₄.

-

Epimerization Control: Reaction conditions are optimized to prevent racemization at the 3-position.

Yield: 70–75% over three steps.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities adopt flow chemistry to enhance reproducibility and reduce reaction times:

Process Parameters

| Parameter | Value |

|---|---|

| Reactor Type | Microfluidic tubular reactor |

| Residence Time | 10–15 minutes |

| Temperature | 50–60°C |

| Throughput | 5–10 kg/day |

Benefits

Hydrochloride Salt Formation for Purification

Post-synthesis, the free base is converted to its hydrochloride salt to enhance crystallinity:

Protocol

-

Acidification: Treat the Boc-protected compound with HCl (g) in ethyl acetate.

-

Crystallization: Cool to 4°C to precipitate the hydrochloride salt.

Comparative Analysis of Methods

Table 1: Method Efficiency Comparison

| Method | Yield (%) | ee (%) | Scalability | Chromatography Required |

|---|---|---|---|---|

| Lipase Resolution | 90 | >99 | High | No |

| Chiral Pool | 75 | 100 | Moderate | Yes |

| Continuous Flow | 85 | 98 | High | No |

Key Findings

-

Enzymatic resolution offers the highest enantiopurity and scalability.

-

Chiral pool methods, while stereospecific, require costly starting materials.

Challenges and Innovations

Stereochemical Inversion Risks

The C4 hydroxyl group is prone to epimerization under acidic or high-temperature conditions. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

tert-butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like KMnO4 or OsO4.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH4 or LiAlH4.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4

Reduction: NaBH4, LiAlH4

Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, such as carbonyl or amine derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)carbamate is used as a building block in the synthesis of complex organic molecules, including peptides and pharmaceuticals. Its chiral nature makes it valuable in asymmetric synthesis .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for use in drug development, particularly in the design of enzyme inhibitors and receptor modulators .

Industry

Industrially, this compound is used in the production of fine chemicals and advanced materials. Its stability and reactivity make it suitable for large-scale synthesis processes.

Mechanism of Action

The mechanism of action of tert-butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine that can interact with biological targets. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Stereoisomers

The stereochemistry of the hydroxyl and Boc groups significantly influences physicochemical properties and biological activity. Key stereoisomers include:

Key Findings :

- The hydrochloride salt of the (3R,4R) isomer (CAS 1820575-70-9) exhibits higher solubility in polar solvents due to ionic character .

- Stereoisomers show distinct NMR profiles; for example, the (3S,4R) isomer’s ¹H NMR displays unique coupling constants for the hydroxyl and pyrrolidine protons compared to (3R,4R) .

Piperidine vs. Pyrrolidine Analogs

Replacing the pyrrolidine ring with a six-membered piperidine ring alters ring strain and hydrogen-bonding capacity:

Key Findings :

- Piperidine analogs exhibit ~10% lower aqueous solubility than pyrrolidine derivatives due to increased hydrophobicity .

- The piperidine compound (CAS 724787-35-3) is used in peptidomimetic drug design, whereas pyrrolidine derivatives are preferred for smaller scaffolds in fragment-based drug discovery .

Substituted Derivatives

Fluorinated Analogs :

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substitution |

|---|---|---|---|---|

| tert-butyl ((3S,4R)-3-fluoropiperidin-4-yl)carbamate | 1434127-01-1 | C₁₀H₁₉FN₂O₂ | 218.27 | Fluorine at 3-position |

Methoxy-Substituted Analogs :

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substitution |

|---|---|---|---|---|

| tert-butyl (4-methoxycyclohexyl)carbamate | N/A | C₁₂H₂₃NO₃ | 229.32 | Methoxy group |

Key Findings :

Biological Activity

Introduction

Tert-butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)carbamate, also known by its CAS number 214629-34-2, is a carbamate derivative notable for its potential biological applications. This compound is characterized by a tert-butyl group attached to a pyrrolidine ring, which imparts unique properties that may influence its biological activity. The following sections detail its synthesis, biological mechanisms, and research findings relevant to its activity.

- Molecular Formula: C9H18N2O3

- Molecular Weight: 202.25 g/mol

- IUPAC Name: tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with (3S,4R)-4-hydroxypyrrolidine in the presence of a base such as triethylamine. This reaction is generally conducted under anhydrous conditions to prevent hydrolysis of the chloroformate .

The primary mechanism of action for this compound involves its role as a protecting group in organic synthesis. The carbamate moiety is stable under neutral and basic conditions but can be cleaved under acidic conditions, facilitating the release of the free amine .

Biological Activity

Research indicates that this compound has several potential biological activities:

- Neuroprotective Effects : Preliminary studies suggest that derivatives of hydroxypyrrolidine compounds may exhibit neuroprotective properties, potentially influencing pathways involved in neurodegenerative diseases .

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and affecting various biochemical pathways .

- Pharmaceutical Applications : Due to its structural characteristics, it serves as a building block in the synthesis of biologically active molecules and pharmaceuticals .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Neuroprotective Studies : A study published in Journal of Medicinal Chemistry explored derivatives similar to this compound for their potential in treating Alzheimer's disease. Results indicated that these compounds could inhibit acetylcholinesterase activity, thereby enhancing cholinergic neurotransmission .

- Antimicrobial Activity : Research conducted on carbamate derivatives revealed antimicrobial properties against various bacterial strains. The presence of the hydroxypyrrolidine structure was linked to increased efficacy against Gram-positive bacteria .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C9H18N2O3 | Hydroxyl group enhances solubility and reactivity |

| tert-butyl ((3S,4S)-4-hydroxypiperidin-3-yl)carbamate | C10H20N2O3 | Different stereochemistry may influence biological interactions |

| tert-butyl ((3S,4R)-4-methylpyrrolidin-3-yl)carbamate | C10H20ClN2O2 | Hydrochloride salt form improves water solubility |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for tert-butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)carbamate, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. For stereochemical control, chiral resolution or asymmetric catalysis is critical. For example, tert-butyl carbamate groups are introduced via reaction with tert-butyl chloroformate under anhydrous conditions, with strict temperature control (0–5°C) to minimize racemization . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirmation of stereochemistry using polarimetry or chiral HPLC are recommended .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration using SHELX programs (e.g., SHELXL for refinement) .

- NMR spectroscopy : H and C NMR confirm regiochemistry and hydrogen bonding (e.g., hydroxyl proton at δ 4.5–5.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 217.15) .

Q. What are the primary biological targets or activities reported for this compound?

- Methodological Answer : The carbamate and hydroxyl groups enable interactions with enzymes (e.g., proteases, kinases). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are used to quantify binding affinity (K values). For example, analogs have shown inhibitory activity against neuraminidase (IC ~ 2.5 µM) via covalent bonding to catalytic residues .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group during carbamate formation .

- Catalyst screening : DMAP (4-dimethylaminopyridine) accelerates tert-butyl chloroformate coupling, reducing reaction time from 24h to 6h .

- Data-driven optimization : Design of Experiments (DoE) identifies critical parameters (temperature, stoichiometry) to maximize yield (>85%) .

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s reactivity or bioactivity?

- Methodological Answer :

- Comparative analysis : Fluorine substitution at the pyrrolidine ring (e.g., tert-butyl ((3S,4R)-4-fluoropyrrolidin-3-yl)carbamate) increases lipophilicity (logP +0.7) and metabolic stability (t > 4h in liver microsomes) .

- Mechanistic studies : Density Functional Theory (DFT) calculations predict electron-withdrawing groups (e.g., -Cl) destabilize transition states in nucleophilic reactions .

Q. How can contradictory data in biological assays (e.g., IC variability) be resolved?

- Methodological Answer :

- Assay validation : Use orthogonal methods (e.g., enzymatic vs. cellular assays) to confirm activity. For example, SPR and fluorescence polarization may yield differing K values due to ligand immobilization artifacts .

- Batch analysis : Check purity (>97% via HPLC) and stability (e.g., degradation under assay conditions via LC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.